4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
Description
4-Bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is a synthetic brominated aromatic compound featuring a furan ester moiety and a conjugated α,β-unsaturated ketone (prop-2-enoyl) group. The furan-2-carboxylate group introduces additional π-conjugation and hydrogen-bonding capabilities, making this compound structurally distinct among halogenated aromatics.
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO6/c1-26-19-9-6-14(12-21(19)27-2)5-8-17(24)16-13-15(23)7-10-18(16)29-22(25)20-4-3-11-28-20/h3-13H,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMSDLPYLNMKX-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This intermediate is then subjected to further reactions to introduce the furan-2-carboxylate group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related brominated esters and α,β-unsaturated ketones. Below is a detailed analysis:
Table 1: Physicochemical and Structural Comparison
* *Calculated using ChemDraw Professional v22.0.
Key Comparative Insights :
Electronic Effects :
- The 3,4-dimethoxyphenyl group in the target compound donates electron density via methoxy substituents, contrasting with the electron-withdrawing 4-fluorophenyl group in the benzofuran derivative . This difference influences reactivity in electrophilic aromatic substitution and π-π stacking interactions.
- The α,β-unsaturated ketone in the target compound enables Michael addition or Diels-Alder reactions, a feature absent in the sulfonamide-containing analog .
Solubility and Bioavailability: The target compound’s XLogP3 (estimated ~4.5) suggests moderate lipophilicity, lower than the benzofuran derivative (XLogP3 = 6.4) . This disparity may arise from the furan ester’s polarity versus the benzofuran’s fused aromatic system.
Structural Rigidity :
- The furan-2-carboxylate moiety imposes conformational constraints due to its planar structure, whereas the ethyl ether chain in the benzofuran analog allows greater rotational freedom (8 vs. 7 rotatable bonds) .
However, the latter’s sulfonamide group enables hydrogen-bond donor-acceptor interactions absent in the target compound.
Research Findings :
- Crystallographic Analysis : Analogous brominated compounds, such as those reported in Acta Crystallographica Section E, were refined using SHELXL, revealing planar aromatic systems and intermolecular halogen bonding . Similar methodologies could apply to the target compound.
- Reactivity Studies : Ethyl 6-bromo-benzofuran derivatives undergo nucleophilic substitution at the bromine site, suggesting parallel reactivity for the target compound .
Methodological Notes
- Structural Refinement : SHELX software (e.g., SHELXL) is widely employed for refining brominated aromatic compounds, ensuring accurate bond-length and angle measurements .
- Data Visualization : Tools like WinGX and ORTEP aid in analyzing molecular geometry and packing, critical for comparing steric effects across analogs .
Biological Activity
4-Bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is a complex organic compound with potential biological activities that warrant investigation. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features a bromine atom, a dimethoxyphenyl group, and a furan-2-carboxylate moiety. This unique configuration contributes to its biological interactions.
The biological activity of 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. It is hypothesized to bind to enzymes or receptors, altering their activity and affecting downstream biochemical pathways. The precise molecular targets remain under investigation, but initial studies indicate potential interactions with cellular signaling pathways involved in inflammation and cancer progression.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in vitro, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Studies are ongoing to elucidate the specific pathways involved in this effect.
- Antioxidant Activity : Some research indicates that this compound can scavenge free radicals, contributing to its antioxidant capacity. This property may play a role in protecting cells from oxidative stress-related damage.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antioxidant | Scavenges free radicals |
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate resulted in significant reductions in cell viability compared to control groups. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Metabolic Pathways : Research on the metabolic pathways of related compounds has shown that similar structures undergo oxidative deamination and other metabolic transformations which could influence their biological activities and toxicity profiles . Understanding these pathways is crucial for assessing the safety and efficacy of 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
